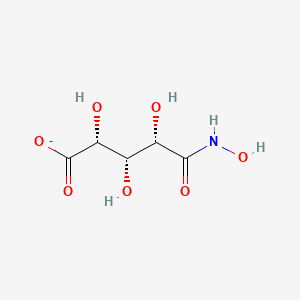
Xylarohydroxamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xylarohydroxamate is a small organic molecule belonging to the class of beta hydroxy acids and derivatives. It is characterized by its unique structure, which includes a hydroxyl group on the C3 carbon atom of a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xylarohydroxamate typically involves the hydroxylation of a precursor molecule under controlled conditions. One common method includes the reaction of a carboxylic acid derivative with hydroxylamine in the presence of a catalyst. The reaction conditions often require a specific pH range and temperature to ensure the selective formation of the hydroxamate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Xylarohydroxamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydroxamates with various functional groups.
Scientific Research Applications
Xylarohydroxamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating diseases by modulating specific biological targets.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of xylarohydroxamate involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of glucarate dehydratase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the modulation of metabolic pathways, which is of particular interest in drug development .
Comparison with Similar Compounds
Xylarohydroxamate can be compared with other beta hydroxy acids and derivatives, such as:
Salicylic Acid: Known for its use in skincare products.
Lactic Acid: Commonly used in food and cosmetic industries.
Mandelic Acid: Used in chemical peels and antimicrobial treatments.
Uniqueness: this compound stands out due to its specific hydroxamate group, which imparts unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical research and potential therapeutic applications.
Properties
Molecular Formula |
C5H8NO7- |
|---|---|
Molecular Weight |
194.12 g/mol |
IUPAC Name |
(2R,3S,4S)-2,3,4-trihydroxy-5-(hydroxyamino)-5-oxopentanoate |
InChI |
InChI=1S/C5H9NO7/c7-1(3(9)5(11)12)2(8)4(10)6-13/h1-3,7-9,13H,(H,6,10)(H,11,12)/p-1/t1-,2-,3+/m0/s1 |
InChI Key |
DMGBHBFPSRKPBV-XZIMBLGRSA-M |
Isomeric SMILES |
[C@H]([C@@H](C(=O)NO)O)([C@H](C(=O)[O-])O)O |
Canonical SMILES |
C(C(C(=O)NO)O)(C(C(=O)[O-])O)O |
Synonyms |
xylarohydroxamate xylarohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















